2-(o-Tolyl)pyrazine

Description

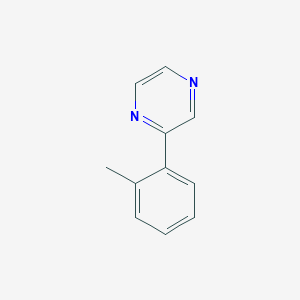

2-(o-Tolyl)pyrazine is a pyrazine derivative featuring an ortho-methylphenyl (o-tolyl) substituent at the 2-position of the pyrazine ring. Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4 (Figure 1A), exhibits a planar structure similar to benzene but with distinct electronic properties due to the electron-withdrawing nitrogen atoms . Substitutions at the 2-position of pyrazine are common in bioactive and aromatic compounds, as this position influences reactivity and intermolecular interactions.

Properties

IUPAC Name |

2-(2-methylphenyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBGXCVUYBNYLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(o-Tolyl)pyrazine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(o-Tolyl)pyrazine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated pyrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have indicated that pyrazine derivatives, including 2-(o-Tolyl)pyrazine, can exhibit significant antiviral properties. For instance, a series of pyrazine-based compounds were synthesized and evaluated for their efficacy against SARS-CoV-2. Some derivatives showed promising results with low IC50 values, indicating their potential as antiviral agents. The selectivity index (SI) of these compounds suggests they may be more effective than existing antiviral drugs like Favipiravir .

Antimycobacterial Activity

Another area of research involves the development of pyrazine analogs for combating tuberculosis. The structure-activity relationship studies have shown that modifications to the pyrazine core can enhance the antimycobacterial activity against Mycobacterium tuberculosis. Compounds derived from this compound could be explored further to improve potency and overcome resistance mechanisms .

Cancer Therapeutics

Compounds containing the pyrazine ring have also been investigated for their potential as anti-cancer agents. For example, derivatives with specific substitutions at the 2 and 6 positions of the pyrazine ring have demonstrated selective inhibition of kinases involved in cancer progression. This suggests that this compound could serve as a scaffold for developing new cancer therapeutics .

Materials Science

Conductive Polymers

In materials science, this compound has been utilized in the synthesis of conductive polymers. These materials are important for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of pyrazine units enhances the electronic properties of these polymers, making them suitable for various electronic applications .

Nanocomposites

The compound has also been studied for its role in creating nanocomposites with enhanced mechanical and thermal properties. By integrating this compound into polymer matrices, researchers have achieved improved performance characteristics, which are crucial for applications in aerospace and automotive industries .

Flavoring Agents

Food Industry Applications

Pyrazines are known for their contribution to flavor profiles in food products. This compound is among the pyrazine derivatives that can be used as flavoring agents due to their distinct aromatic qualities. These compounds are often found in roasted foods and contribute to the sensory attributes of various culinary products .

Summary Table of Applications

Case Studies

- Antiviral Studies : A recent study synthesized various pyrazine conjugates that exhibited significant antiviral activity against SARS-CoV-2, with some showing IC50 values as low as 0.2064 mM, indicating their potential as therapeutic agents .

- Antimycobacterial Research : Research into pyrazinoic acid analogs revealed that modifications could enhance activity against Mycobacterium tuberculosis, highlighting the need for further exploration of pyrazine derivatives like this compound in this context .

- Material Properties Enhancement : A study demonstrated that incorporating pyrazines into polymer matrices significantly improved thermal stability and mechanical strength, suggesting practical applications in high-performance materials .

Mechanism of Action

The mechanism of action of 2-(o-Tolyl)pyrazine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural Analogues and Substitution Effects

Substituents at the 2-position of pyrazine significantly modulate chemical and biological properties. Key analogues include:

The o-tolyl group in 2-(o-Tolyl)pyrazine provides steric hindrance and extended π-conjugation, likely enhancing binding to hydrophobic pockets in enzymes or receptors compared to alkyl or thio substituents. Pyrazine derivatives with aromatic substituents (e.g., phenyl, tolyl) often exhibit improved pharmacokinetic profiles due to increased lipophilicity .

Antifungal Activity

2-[5-(Arylthio)-oxadiazole]pyrazine analogues demonstrated moderate to good activity against Aspergillus niger (MIC 200 µg/mL), comparable to griseofulvin . Similarly, 2,5-dimethylpyrazine and its derivatives from Paenibacillus peori volatiles promoted plant growth while inhibiting pathogenic bacteria . The o-tolyl group’s bulk may enhance antifungal potency by improving membrane penetration or target binding.

Anticancer and Antiviral Activity

Imidazo[1,2-a]pyrazines, such as compounds 3a and 4a, interact with kinase hinge regions (e.g., hydrogen bonding with Cys106) to inhibit cancer cell proliferation . Pyrrolo[1,2-a]thieno[3,2-e]pyrazine derivatives showed enhanced efflux pump inhibition in Staphylococcus aureus compared to quinoxaline analogues, highlighting the role of fused heterocyclic systems . The aromatic o-tolyl group in this compound could similarly stabilize π-π interactions in drug-receptor complexes.

Chemopreventive and Anti-fibrotic Effects

2-(Allylthio)pyrazine reduced dimethylnitrosamine-induced liver fibrosis in rats by suppressing CYP2E1 and TGF-β1 expression .

Electronic and Optical Materials

Pyrazine-based chromophores (e.g., dicyanopyrazine derivatives) exhibit higher bond-length alternation (BLA) and reduced aromaticity (Bird index = 82.2) compared to benzene analogues (Bird index = 89.9), enhancing charge-transfer properties . The o-tolyl group’s electron-donating effects could further tune optoelectronic behavior in conjugated polymers or sensors.

Aroma Compounds

Pyrazines like 2,5-dimethylpyrazine and 2-ethyl-3-methylpyrazine contribute roasted, nutty notes in coffee and wines . Substitutions with bulkier groups (e.g., o-tolyl) may reduce volatility, prolonging aroma retention in food matrices.

Key Research Findings

- Synthetic Pathways: Pyrazine derivatives are often synthesized via Maillard reactions (e.g., dipeptides yield 2–3× more pyrazines than free amino acids) or cross-coupling reactions for aryl substitutions .

- Structure-Activity Relationships : Methoxy and alkyl groups enhance antifungal activity, while fused heterocycles improve antibiotic potency .

- Thermal Stability : Coordination polymers like ZnX₂-pyrazine complexes decompose stepwise, releasing ligands at elevated temperatures .

Biological Activity

2-(o-Tolyl)pyrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at non-adjacent positions. The presence of the o-tolyl group (a methyl-substituted phenyl group) enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazine derivatives, including this compound. The compound has shown promising results against various pathogens, particularly in the context of tuberculosis (TB) treatment.

- Mechanism of Action : Similar to other pyrazine derivatives, this compound may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Pyrazinoic acid, a related compound, has been shown to interfere with coenzyme A biosynthesis in Mycobacterium tuberculosis (Mtb), suggesting a possible mechanism for this compound as well .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.7 mM | |

| Staphylococcus aureus | 1.5 mM | |

| Escherichia coli | 2.0 mM |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cell lines. The MTT assay is commonly employed to determine cell viability.

- Findings : In vitro studies indicate that this compound exhibits low cytotoxicity against Vero cells, with IC50 values exceeding 375 μM. This suggests a favorable safety profile for potential therapeutic applications .

Table 2: Cytotoxicity Profile of this compound

Structure-Activity Relationship (SAR)

The biological activity of pyrazines is often influenced by their structural modifications. Studies have explored various substitutions on the pyrazine ring to enhance potency and selectivity.

- SAR Insights : Modifications at the nitrogen positions and ring substitutions have been shown to significantly affect the antimicrobial efficacy and cytotoxicity profiles. For instance, the introduction of electron-donating groups has been associated with increased activity against Mtb .

Case Studies

- Tuberculosis Treatment : A study evaluating a series of pyrazine derivatives demonstrated that compounds structurally similar to this compound displayed enhanced activity against drug-resistant strains of Mtb. These findings underscore the potential role of such compounds in developing new TB therapies .

- Cancer Research : Investigations into the anticancer properties of pyrazines revealed that certain derivatives could induce apoptosis in cancer cell lines while sparing normal cells. This selective action highlights the therapeutic potential of this compound in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.